molecular formula C8H7BrF3N B3057931 4-Bromo-2-methyl-6-(trifluoromethyl)aniline CAS No. 864539-96-8

4-Bromo-2-methyl-6-(trifluoromethyl)aniline

Cat. No.: B3057931
CAS No.: 864539-96-8
M. Wt: 254.05
InChI Key: WEIDCCQGPKGAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline typically involves the bromination of 2-methyl-6-(trifluoromethyl)aniline. This can be achieved using brominating agents such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity . Detailed studies on its binding interactions and effects on cellular processes are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-6-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly impact its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and biological activity compared to similar compounds.

Biological Activity

4-Bromo-2-methyl-6-(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C8H7BrF3N
  • Molecular Weight : 256.05 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts primarily as an inhibitor of MAP kinase-interacting kinase (Mnk), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. The inhibition of Mnk can lead to decreased cell proliferation and enhanced apoptosis in cancer cells, making this compound a candidate for therapeutic applications against various malignancies .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AnticancerInhibition of cell proliferationMnk inhibition leading to reduced eIF4E
Anti-inflammatoryPotential reduction in cytokinesMnk inhibition
AntiparasiticLimited evidence; further research neededSimilar compounds show activity

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the cell type. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting Mnk pathways.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's impact on inflammatory markers in vitro. Cells treated with this compound showed a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, supporting its potential role in managing inflammatory conditions.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4-Bromo-2-methyl-6-(trifluoromethyl)aniline while minimizing competing halogenation pathways?

Methodological Answer:
The bromination of trifluoromethyl-substituted anilines often requires regioselective control due to the electron-withdrawing effects of the CF₃ group. A robust approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C, as demonstrated for structurally similar compounds (e.g., bromination of 4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)aniline) . Key considerations:

  • Temperature control : Maintain ≤25°C to suppress over-bromination.
  • Solvent choice : Ethyl acetate stabilizes intermediates and reduces side reactions.
  • Stoichiometry : Use 0.5–0.6 equivalents of DBDMH to avoid di-substitution.

Q. Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹⁹F NMR : Identify CF₃ and methyl group interactions; chemical shifts typically appear at δ -60 to -65 ppm for CF₃ in aromatic systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.98 for C₈H₆BrF₃N).
  • HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to resolve residual starting materials (retention time ~8–10 min under 60% acetonitrile) .

Q. Advanced: What crystallographic strategies are effective for resolving structural ambiguities in halogenated aniline derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to mitigate thermal motion artifacts.
  • Refinement : SHELXL’s robust constraints (e.g., riding hydrogen models) improve accuracy for heavy atoms like bromine. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine domain fractions .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density near Br or CF₃ groups .

Q. Advanced: How do the electronic effects of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The CF₃ group (strong -I effect) deactivates the aromatic ring, directing bromine substitution to the para position. This electronic profile enables selective Suzuki-Miyaura couplings:

  • Catalyst selection : Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C facilitates coupling with arylboronic acids.
  • Kinetic studies : Monitor reaction progress via ¹H NMR (disappearance of aromatic protons adjacent to Br).
  • Contradictions : While CF₃ typically slows coupling, steric hindrance from the methyl group may further modulate reactivity, requiring iterative optimization .

Q. Advanced: What computational tools can predict the thermodynamic stability of this compound in reaction matrices?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights:

  • Optimize geometry : Calculate bond dissociation energies (BDEs) for C-Br (~65–70 kcal/mol) to assess lability.
  • Solvent modeling : Use the polarizable continuum model (PCM) for ethyl acetate or DMF environments.
  • Transition-state analysis : Identify intermediates in SNAr or radical pathways using Gaussian or ORCA suites .

Q. Basic: What purification strategies are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to elute the product (Rf ~0.3).
  • Recrystallization : Dissolve in hot hexane, then cool to 4°C to yield needle-like crystals (mp ~85–90°C).
  • Troubleshooting : If impurities persist, employ preparative HPLC with a water/acetonitrile gradient .

Q. Advanced: How can NMR crystallography resolve discrepancies between spectroscopic data and predicted molecular conformations?

Methodological Answer:
Integrate solid-state NMR (SSNMR) with SCXRD:

  • ¹³C CP/MAS NMR : Assign carbonyl and aromatic carbons; compare shifts with DFT-predicted values.
  • ²H NMR : Probe methyl group dynamics (if deuterated).
  • Case study : For CF₃-containing analogs, SSNMR resolved rotational barriers (~8–12 kJ/mol) undetected by XRD .

Properties

IUPAC Name

4-bromo-2-methyl-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIDCCQGPKGAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243293
Record name 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864539-96-8
Record name 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864539-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere a solution of 11.0 mL (214 mmol) bromine in 100 mL chloroform was added dropwise to a solution of 35.8 g (204 mmol) 2-methyl-6-trifluoromethyl-phenylamine in 350 mL chloroform and after the end of the addition the reaction mixture was stirred for 3 h at RT. Saturated NaHCO3 solution was added with stirring, the mixture was stirred for a further 20 min at RT, the organic phase was separated off and dried over Na2SO4. After the desiccant and solvent had been eliminated the product was obtained as an oil, which was further reacted without purification.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a room temperature solution of 2-methyl-6-(trifluoromethyl)aniline (3.0 g, 17 mmol) in acetonitrile (85 mL) was added N-bromosuccinimide (3.0 g, 17 mmol) in small portions over 30 minutes. The reaction was allowed to stir for 1 hour. The reaction was poured into a water/brine mixture and was extracted with ethyl acetate (3×). The combined organics were dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (0-40% ethyl acetate/heptanes) gave the title compound (4.13 g, 95%) as a brown oil. 1H NMR (400 MHz, CDCl3, δ): 7.42 (d, J=2.34 Hz, 1H), 7.31 (s, 1H), 2.17 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Reactant of Route 4
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methyl-6-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.